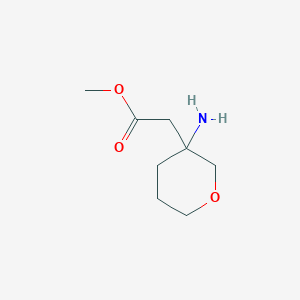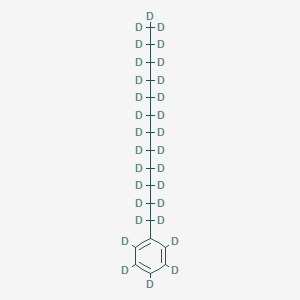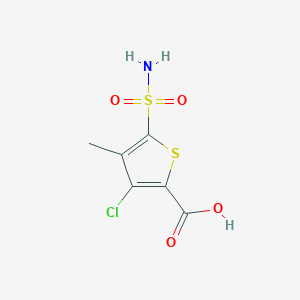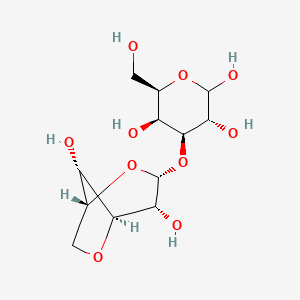
Methyl 2-(3-aminooxan-3-yl)acetate
Übersicht
Beschreibung
Methyl 2-(3-aminooxan-3-yl)acetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The reactivity of alkyl propiolates with aminophenols or hydroxyphenols has been explored, leading to the synthesis of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate. This work demonstrates the potential of utilizing vinylphosphonium salt mediated reactions in synthesizing complex organic molecules, indicating the relevance of such chemical intermediates in organic synthesis and catalysis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Material Science and Corrosion Inhibition
In the field of materials science, research has shown that derivatives of methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate serve as effective corrosion inhibitors for steel in acidic environments. This suggests a potential application of such compounds in protecting materials from corrosion, thus extending their service life in industrial applications (Missoum et al., 2013).
Antifungal Applications
The transformation of geranyl acetate into bioactive epoxides and hydroperoxides has been reported, with derived compounds showing significant antifungal activities. This highlights the application of such chemical transformations in developing new antifungal agents, which could be beneficial for agricultural and pharmaceutical industries (Khayyat & Sameeh, 2017).
Pharmaceutical Research
In pharmaceutical research, the synthesis of methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates and their evaluation as possible COX-2 / 5-LOX inhibitors have been investigated. Some compounds exhibited notable inhibitory activity, suggesting the potential for developing new anti-inflammatory drugs (Reddy & Rao, 2008).
Chemical Kinetics and Reaction Mechanisms
The catalytic properties of tripodal amino-acid derivatized pyrazole-based ligands in the oxidation of catechol to quinone have been studied. This research not only sheds light on the kinetics and mechanisms of such catalytic processes but also opens the door to novel applications in synthetic chemistry and industrial catalysis (Boussalah et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2-(3-aminooxan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)5-8(9)3-2-4-12-6-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUZARIOOFVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCOC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)


![3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1459617.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)


![butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride](/img/structure/B1459622.png)
![1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B1459623.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1459626.png)

![Benzeneacetamide, 2-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459633.png)
